molecular formula C7H17OPS B14642507 Phosphinothioic acid, diethyl-, O-propyl ester CAS No. 54867-58-2

Phosphinothioic acid, diethyl-, O-propyl ester

Cat. No.: B14642507
CAS No.: 54867-58-2
M. Wt: 180.25 g/mol
InChI Key: PRDTZRKFZATRQL-UHFFFAOYSA-N
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Description

Phosphinothioic acid, diethyl-, O-propyl ester is an organophosphorus compound with the molecular formula C₇H₁₇OPS and a molecular weight of 180.248 g/mol . This compound is characterized by the presence of a phosphinothioic acid group, which is bonded to diethyl and O-propyl ester groups. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinothioic acid, diethyl-, O-propyl ester can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of phosphinothioic acid with diethyl and O-propyl alcohols under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize acid chlorides and alcohols in the presence of catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphinothioic acid, diethyl-, O-propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted esters. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Phosphinothioic acid, diethyl-, O-propyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphinothioic acid, diethyl-, O-propyl ester involves its interaction with molecular targets through its phosphinothioic acid group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ester groups also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Phosphinothioic acid, diethyl-, O-propyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications in various fields.

Properties

CAS No.

54867-58-2

Molecular Formula

C7H17OPS

Molecular Weight

180.25 g/mol

IUPAC Name

diethyl-propoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17OPS/c1-4-7-8-9(10,5-2)6-3/h4-7H2,1-3H3

InChI Key

PRDTZRKFZATRQL-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=S)(CC)CC

Origin of Product

United States

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